6-(Piperazin-1-yl)pyridin-2-amine hydrochloride
Description
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride (CAS: 1956318-00-5) is a heterocyclic organic compound with the molecular formula C₉H₁₅ClN₄ and a monoisotopic mass of 214.098524 Da . It consists of a pyridine ring substituted with an amine group at position 2 and a piperazine moiety at position 4. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H15ClN4 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
6-piperazin-1-ylpyridin-2-amine;hydrochloride |
InChI |
InChI=1S/C9H14N4.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2,(H2,10,12);1H |
InChI Key |
NGFWJVYBZRTNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=N2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Standard Substitution Protocol
-
Reagents : 2,6-Dichloropyridine, piperazine (1.2–1.5 eq), potassium carbonate (2.0 eq).
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Yield : 65–78% for 6-(piperazin-1-yl)pyridin-2-amine, with subsequent HCl salt formation achieving >95% purity.
Mechanistic Insight :
The reaction proceeds via SNAr (nucleophilic aromatic substitution), where piperazine displaces the chlorine at the 6-position of pyridine. Steric hindrance at the 2-position favors selectivity.
Industrial-Scale Optimization
-
Continuous Flow Reactors : Reduce reaction time to 4–6 hours by maintaining turbulent flow and precise temperature control (90°C).
-
Workup : Extraction with dichloromethane and crystallization from n-heptane yield the free base, which is treated with HCl in methanol to form the hydrochloride salt.
Condensation-Hydrolysis of N-Boc-Protected Intermediates
This two-step method minimizes side reactions and simplifies purification:
Boc Protection and Condensation
Acidic Hydrolysis
-
Reagents : Hydrochloric acid (2–6 M) in methanol or water.
Advantage : Boc protection prevents over-alkylation and facilitates crystallization, making this method suitable for high-purity batches.
Palladium-Catalyzed Cross-Coupling
For complex derivatives, coupling reactions enable functionalization:
Buchwald-Hartwig Amination
Suzuki-Miyaura Coupling
-
Reagents : 6-Boronic ester-pyridin-2-amine and 1-(chlorophenyl)piperazine.
-
Catalyst : Pd(PPh₃)₄.
Reduction of Nitro Precursors
Nitro-to-amine reduction offers an alternative pathway:
Catalytic Hydrogenation
Sodium Sulfide Reduction
-
Reagents : Na₂S·9H₂O (2.0 eq), NH₄Cl (1.8 eq) in methanol/water.
-
Impurity Control : Azo byproducts reduced to <0.1% using inorganic salts.
Industrial Process Design
Key Parameters for Scale-Up
Case Study: 100 kg Batch
-
Steps :
Analytical Characterization
Spectral Data
Purity Assessment
-
HPLC : C18 column, 0.1% TFA/ACN gradient, retention time = 4.91 min.
-
Impurity Profile : ≤0.1% azo compounds, ≤0.2% residual solvents.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic Substitution | 78 | 99.5 | High | 120 |
| Condensation-Hydrolysis | 95 | 99.8 | Moderate | 180 |
| Pd-Catalyzed Coupling | 82 | 98.5 | Low | 350 |
| Nitro Reduction | 94 | 99.3 | High | 140 |
Key Findings :
Scientific Research Applications
Pharmaceutical Applications
Anticancer Properties
One significant application of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is in the synthesis of anticancer agents. It has been identified as an impurity in Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is used for treating breast cancer . The compound's structure allows it to interact with biological targets associated with tumor growth and proliferation.
Reversal of Multidrug Resistance
Recent studies have highlighted the potential of piperazine-containing compounds, including this compound, to act as multidrug resistance (MDR) reversers. These compounds work by blocking efflux pumps that cancer cells utilize to expel chemotherapeutic agents, thereby enhancing the efficacy of existing treatments .
Antimicrobial Effects
Research has demonstrated that derivatives of piperazine compounds exhibit significant antimicrobial activity. For instance, studies involving various synthesized piperazine derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential use in developing new antibiotics .
Neuroprotective Effects
In neurological research, compounds similar to this compound have shown promise in models of Parkinson's disease. These compounds have been evaluated for their ability to improve motor function and reduce neurodegeneration in animal models . This indicates a potential application in treating neurodegenerative disorders.
Mechanistic Insights
Molecular Docking Studies
Computational studies using molecular docking techniques have provided insights into how this compound interacts with various biological targets. These studies suggest favorable binding interactions with key enzymes and receptors involved in disease pathways, supporting its role as a lead compound for further drug development .
Case Studies
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can form hydrogen bonds with target proteins, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride and related compounds:
| Compound Name | Molecular Formula | Core Structure | Substituents | Counterion | Key Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₅ClN₄ | Pyridine | -NH₂ (position 2), piperazine (position 6) | HCl (1:1) | Kinase inhibitors, antimicrobial agents |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C₁₀H₁₆N₄ | Pyrimidine | -NH₂ (position 2), piperidine (position 6), -CH₃ (position 4) | None | Drug design for nucleic acid targets |
| 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride | C₁₀H₁₇Cl₃N₄ | Pyridine | -NH₂ (position 2), piperidine (position 6) | 3 HCl | High-solubility intermediates |
| 2-Chloro-4-(morpholin-4-yl)-6-(piperazin-1-yl)-1,3,5-triazine hydrochloride | C₁₀H₁₅ClN₈O | Triazine | -Cl (position 2), morpholine (position 4), piperazine (position 6) | HCl (1:1) | Anticancer agents, kinase inhibitors |
| 6-(Piperazine-1-carbonyl)-1H-pyrimidine-2,4-dione hydrochloride | C₉H₁₂ClN₅O₃ | Pyrimidine-2,4-dione | Piperazine-carbonyl (position 6) | HCl (1:1) | Enzyme inhibitors, antiviral agents |
Key Differences and Implications
Core Heterocycle :
- Pyridine (as in the target compound) is a six-membered ring with one nitrogen atom, enabling moderate π-π stacking interactions.
- Pyrimidine (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) has two nitrogen atoms, enhancing hydrogen-bonding capacity and mimicking nucleic acid bases, which is advantageous for targeting DNA/RNA-associated enzymes .
- Triazine (e.g., 2-Chloro-4-morpholinyl-triazine derivative) is highly electron-deficient, favoring interactions with electron-rich biological targets such as ATP-binding pockets in kinases .
Substituent Effects: Piperazine (two nitrogen atoms) increases polarity and hydrogen-bond donor/acceptor capacity compared to piperidine (one nitrogen). This improves solubility but may reduce membrane permeability . Morpholine (oxygen-containing) in triazine derivatives enhances hydrophilicity, while pyrazine (in imidazo[4,5-b]pyridine derivatives) introduces aromatic nitrogen for stronger π-π interactions .
Counterion Impact: Monohydrochloride salts (e.g., target compound) balance solubility and hygroscopicity. Trihydrochloride salts (e.g., 6-(Piperidin-1-yl)pyridin-2-amine trihydrochloride) maximize aqueous solubility but may complicate formulation due to hygroscopicity .
Biological Activity :
- Piperazine-containing compounds are prevalent in kinase inhibitors (e.g., imidazo[4,5-b]pyridine derivatives in ) due to their ability to occupy hydrophobic pockets and form hydrogen bonds .
- Piperidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are often explored for antimicrobial activity, leveraging their balanced lipophilicity .
Biological Activity
6-(Piperazin-1-yl)pyridin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring attached to a pyridine moiety, which is known to enhance its interaction with biological targets. The hydrochloride form increases solubility, making it suitable for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand in receptor binding studies, modulating various signaling pathways. Notably, it has been shown to inhibit certain enzyme activities, leading to therapeutic effects in several disease models .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : It has demonstrated effectiveness against various bacterial and viral strains, making it a candidate for developing new antimicrobial agents .
- Antitumor Properties : Research indicates potential use in cancer therapy due to its ability to induce apoptosis in cancer cells .
- Neurological Effects : The compound's interaction with neurotransmitter receptors suggests possible applications in treating neurological disorders .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and viruses | |
| Antitumor | Induces apoptosis in cancer cells | |
| Neurological | Modulates neurotransmitter receptor activity |
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The compound showed promising results with an EC50 value indicating potent activity. This finding supports its potential as a lead compound for tuberculosis treatment .
Case Study: Antitumor Activity
In vitro studies have demonstrated that the compound can effectively inhibit the growth of various cancer cell lines. For instance, it was found to induce cell cycle arrest and promote apoptosis in human breast cancer cells, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by structural modifications. Variations in the piperazine and pyridine moieties can significantly alter potency and selectivity towards specific biological targets. Research has shown that certain substitutions enhance binding affinity and improve therapeutic efficacy .
Chemical Reactions Analysis
Acylation Reactions
The primary amine on the pyridine ring and secondary amines of the piperazine moiety undergo acylation with acyl halides or anhydrides. For example:
-
Reaction with Acetyl Chloride : Forms N-acetyl derivatives at both pyridine and piperazine sites.
-
Selectivity : The pyridine amine reacts preferentially under mild conditions due to higher nucleophilicity compared to the piperazine nitrogen .
Table 1: Representative Acylation Reactions
| Acylating Agent | Solvent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|---|
| Acetic anhydride | DCM | RT, 2 h | Mono-/di-acetylated derivatives | 75–85% | |
| Benzoyl chloride | THF | 0°C → RT, 4 h | N-Benzoylpiperazine-pyridinamine | 68% |
Alkylation Reactions
Alkylation occurs at the piperazine nitrogen or pyridine amine, depending on reaction conditions:
-
Piperazine Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
Pyridine Amine Alkylation : Requires stronger bases (e.g., NaH) for efficient substitution .
Key Example :
-
Reaction with methyl iodide in methanol at 50°C yields N-methylpiperazine derivatives, with 90% conversion observed via HPLC .
a) Nitro Reduction
While not directly applicable to the compound itself, related precursors (e.g., nitro-substituted pyridines) are reduced to amines using sodium sulfide (Na₂S) or catalytic hydrogenation. For instance:
-
Compound III → IV : Reduction of a nitro intermediate to 6-(piperazin-1-yl)pyridin-2-amine using Na₂S·9H₂O in methanol at 70–80°C .
b) Oxidation
-
N-Oxidation : Treatment with hydrogen peroxide forms N-oxide derivatives, though this reaction is less common for piperazine compared to tertiary amines .
Coordination Chemistry
The piperazine nitrogen acts as a ligand for metal ions, forming stable complexes:
-
Cadmium(II) Complexes : Synthesized with Schiff-base ligands containing piperazine, confirmed via X-ray crystallography .
Table 2: Metal Coordination Examples
| Metal Ion | Ligand System | Application | Source |
|---|---|---|---|
| Cd²⁺ | Macrocyclic Schiff base | Structural studies | |
| Pd²⁺ | BINAP ligand | Catalytic cross-coupling |
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
-
Buchwald–Hartwig Amination : Reacts with aryl halides in the presence of Pd(OAc)₂/BINAP to form biaryl amines .
-
Conditions : 100°C in 4-methyl-2-pentanone with cesium carbonate as base .
Inhibition of Azo Impurities
During synthesis, inorganic salts (e.g., NH₄Cl) suppress azo compound formation (e.g., impurity V) during nitro reductions:
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-(Piperazin-1-yl)pyridin-2-amine hydrochloride?
To maximize yield, focus on reaction stoichiometry (e.g., molar ratios of pyridine and piperazine derivatives), solvent selection (polar aprotic solvents like DMF or acetonitrile are common), and purification methods. For example, recrystallization using ethanol/water mixtures or column chromatography with silica gel and a gradient of methanol in dichloromethane can achieve >85% purity . Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate:hexane 1:1) and confirm final product identity using LC-MS (expected [M+H]+ at m/z 225.12 for C₇H₁₄Cl₂N₄) .
Q. How can researchers validate the purity of this compound?
Use a combination of:
- HPLC : Employ a C18 column (4.6 × 150 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (70:30), flow rate 1.0 mL/min, UV detection at 254 nm. Retention time should be consistent with reference standards .
- Elemental Analysis : Verify %C, %H, and %N against theoretical values (e.g., C: 37.36%, H: 5.82%, N: 24.89% for C₇H₁₄Cl₂N₄) .
- Titration : Quantify chloride content via argentometric titration to confirm hydrochloride stoichiometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound?
Conflicting NMR signals may arise from tautomerism or solvent interactions. For example:
- Proton NMR : In D₂O, the piperazine protons (δ 2.8–3.5 ppm) may split due to chair-flip dynamics. Use variable-temperature NMR to observe coalescence at ~50°C .
- Carbon NMR : The pyridin-2-amine carbons (C2: δ 155–160 ppm, C6: δ 95–100 ppm) should match X-ray crystallography data (e.g., bond angles of 120° for sp² hybridization) .
Cross-validate with IR spectroscopy (N-H stretch at ~3300 cm⁻¹) and mass spectrometry fragmentation patterns .
Q. What strategies are effective for analyzing degradation products or impurities in this compound?
- Forced Degradation Studies : Expose the compound to heat (80°C, 48 hr), acid/base hydrolysis (0.1M HCl/NaOH, 24 hr), and oxidative stress (3% H₂O₂, 24 hr). Monitor degradation via HPLC-PDA to identify impurities (e.g., dechlorinated or oxidized derivatives) .
- Impurity Profiling : Compare retention times and MS/MS spectra with known impurities like 2-(Piperazin-1-yl)pyrimidine (common in piperazine-containing APIs) . Use high-resolution mass spectrometry (HRMS) to confirm elemental compositions (e.g., [M+H]+ at m/z 163.1084 for C₆H₁₁N₄) .
Q. How can researchers address solubility challenges in biological assays?
- Buffer Optimization : Prepare stock solutions in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS, pH 7.4) or ammonium acetate buffer (pH 6.5) for stability .
- Co-solvency : Use cyclodextrins (e.g., 10% hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility while maintaining bioactivity .
- Dynamic Light Scattering (DLS) : Confirm absence of aggregates (>500 nm particles) that may interfere with cellular uptake .
Q. What methods are recommended for studying the compound’s stability under storage conditions?
- Long-Term Stability : Store lyophilized powder at −20°C under nitrogen. Monitor moisture content via Karl Fischer titration (<0.1% w/w) to prevent hydrochloride dissociation .
- Accelerated Stability Testing : Conduct ICH Q1A-compliant studies at 40°C/75% RH for 6 months. Use HPLC to quantify degradation (acceptance criterion: <2% total impurities) .
Methodological Challenges & Data Contradictions
Q. How should researchers reconcile conflicting reports on the compound’s pKa and ionization behavior?
- Experimental Determination : Use potentiometric titration (e.g., Sirius T3 instrument) in 0.15M KCl at 25°C. Expected pKa values: pyridin-2-amine (pKa ~4.5) and piperazine (pKa ~9.5) .
- Computational Validation : Compare with DFT calculations (B3LYP/6-31G* basis set) to predict protonation states at physiological pH .
Q. What advanced techniques can elucidate the compound’s solid-state behavior?
- X-Ray Powder Diffraction (XRPD) : Identify polymorphs by comparing experimental patterns with simulated data from single-crystal structures (e.g., monoclinic P2₁/c space group) .
- Thermogravimetric Analysis (TGA) : Detect dehydration events (weight loss ~5% at 100–150°C) and thermal decomposition (>200°C) .
Application in Drug Development
Q. How is this compound utilized as a building block in medicinal chemistry?
- Functionalization : The primary amine at C2 and piperazine N-H groups allow for alkylation, acylation, or coupling with boronic acids (e.g., Suzuki-Miyaura reactions) to generate analogs .
- Case Study : It serves as an intermediate in synthesizing kinase inhibitors (e.g., Ribociclib analogs via tert-butyl carbamate protection) .
Q. What safety protocols are critical when handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
